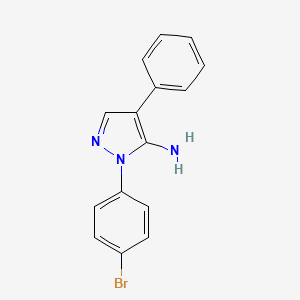

1-(4-bromophenyl)-4-phenyl-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-4-phenylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN3/c16-12-6-8-13(9-7-12)19-15(17)14(10-18-19)11-4-2-1-3-5-11/h1-10H,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOXXEXCEOWSMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N(N=C2)C3=CC=C(C=C3)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization and Complex Heterocyclic Construction Utilizing the 1 4 Bromophenyl 4 Phenyl 1h Pyrazol 5 Amine Scaffold

Annulation Reactions and Fused Ring System Synthesis

Annulation reactions are powerful tools for building polycyclic structures from simpler precursors. The 1-(4-bromophenyl)-4-phenyl-1H-pyrazol-5-amine scaffold is an excellent substrate for such transformations, enabling the synthesis of diverse fused heterocyclic systems, including pyrazolo-fused quinazolines, pyrimidines, and naphthyridines.

Rhodium(III)-Catalyzed Annulation for Pyrazolo-Fused Quinazolines

Recent advancements in C-H activation have established Rhodium(III)-catalyzed annulation as a highly efficient, atom-economical method for constructing fused heterocyclic systems. A notable application is the divergent synthesis of pyrazolo[1,5-a]quinazolines from phenyl-1H-pyrazol-5-amine derivatives. rsc.orgnycu.edu.tw This transformation proceeds via a [5+1] annulation cascade, where the pyrazol-5-amine provides five atoms and a coupling partner, such as an alkynoate or alkynamide, provides a single carbon atom to form the quinazoline (B50416) ring. rsc.org

The reaction is catalyzed by a Rh(III) complex, typically [Cp*RhCl2]2, and utilizes an oxidant. The proposed mechanism involves an initial C-H activation at the ortho-position of the N1-phenyl ring of the pyrazole (B372694) substrate, followed by coordination and insertion of the alkyne. Subsequent intramolecular cyclization and reductive elimination steps lead to the formation of the fused pyrazolo[1,5-a]quinazoline core. This one-pot procedure is recognized for its broad substrate scope and tolerance of various functional groups, highlighting its potential for creating diverse molecular frameworks based on the pyrazole scaffold. rsc.orgnycu.edu.twresearchgate.net

Table 1: Rh(III)-Catalyzed [5+1] Annulation for Pyrazolo[1,5-a]quinazolines Data is representative of the general methodology.

| Pyrazol-5-amine Substrate | Alkyne Partner | Catalyst System | Yield (%) |

|---|---|---|---|

| Phenyl-1H-pyrazol-5-amine | Ethyl Phenylpropiolate | [CpRhCl2]2 / AgSbF6 | High |

| (4-Methoxyphenyl)-1H-pyrazol-5-amine | Methyl 2-decynoate | [CpRhCl2]2 / AgSbF6 | Moderate-High |

| Phenyl-1H-pyrazol-5-amine | N,N-diethyl-2-decynamide | [Cp*RhCl2]2 / AgSbF6 | Moderate |

Synthesis of Pyrazolo[3,4-d]pyrimidines

The pyrazolo[3,4-d]pyrimidine skeleton is a well-known purine (B94841) isostere and a core component of numerous biologically active molecules. beilstein-journals.org The synthesis of this fused system can be efficiently achieved from 5-aminopyrazole precursors. A particularly effective one-pot method involves the reaction of a 5-amino-1-aryl-1H-pyrazole-4-carbonitrile with a low-molecular-weight carboxylic acid in the presence of phosphorus oxychloride (POCl3). nih.gov

In this reaction, POCl3 is believed to act as both a chlorinating agent and an oxidant. The process likely begins with the conversion of the carboxylic acid into a more reactive acyl chloride in situ. Concurrently, the 5-amino-1H-pyrazole-4-carbonitrile is activated, leading to an intramolecular condensation and cyclization to form the pyrazolo[3,4-d]pyrimidin-4-one ring system. nih.gov This approach avoids the often harsh conditions and lower yields associated with traditional multi-step syntheses, offering a streamlined route to this important class of fused heterocycles. nih.govrsc.org

Table 2: One-Pot Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones Data is representative of the general methodology starting from a 5-amino-1-aryl-1H-pyrazole-4-carbonitrile precursor.

| Pyrazole Precursor | Carboxylic Acid | Reagent | Product | Yield (%) |

|---|---|---|---|---|

| 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile | Acetic Acid | POCl3 | 6-Methyl-1-aryl-pyrazolo[3,4-d]pyrimidin-4-one | 85 |

| 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile | Propanoic Acid | POCl3 | 6-Ethyl-1-aryl-pyrazolo[3,4-d]pyrimidin-4-one | 89 |

| 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile | Butyric Acid | POCl3 | 6-Propyl-1-aryl-pyrazolo[3,4-d]pyrimidin-4-one | 82 |

Formation of Pyrrolo[2,3-c]pyrazoles and Naphthyridine Derivatives

The versatility of the pyrazol-5-amine scaffold is further demonstrated in multicomponent domino reactions that provide selective access to different heterocyclic systems based on subtle changes in reaction conditions or substrate structure. nih.gov A notable example is the reaction between arylglyoxals and pyrazol-5-amines, which can be directed to form pyrazolo-fused 1,7-naphthyridines or pyrrolo[2,3-c]pyrazoles. nih.gov

The synthesis of pyrazolo-fused 1,7-naphthyridines is achieved through a unique double [3+2+1] heteroannulation process. This reaction is believed to proceed through the formation of a pyrazolo[3,4-b]pyridine intermediate, which undergoes further cyclization to yield the final naphthyridine product. nih.gov Interestingly, when the ratio of the reactants is changed to favor the pyrazol-5-amine (e.g., a 2:1 ratio of pyrazol-5-amine to arylglyoxal), the reaction pathway shifts to produce pyrrolo[2,3-c]pyrazoles in good yields. nih.gov These selective syntheses underscore the utility of pyrazol-5-amines as building blocks for constructing complex and diverse heterocyclic architectures. nih.govmdpi.com

Coupling and Cross-Coupling Methodologies

Coupling reactions are fundamental to modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The this compound scaffold offers multiple sites for such reactions, including the C4-position of the pyrazole ring and the amino group, enabling the introduction of new functionalities and the construction of larger conjugated systems.

Chemoselective C-4 Arylation of Pyrazol-5-amines

The functionalization of the C-4 position of 5-aminopyrazoles is of great interest for developing novel molecules with enhanced properties. nih.gov However, selective C-4 arylation can be challenging due to the competing nucleophilicity of the C4-position and the N-6 amino group. researchgate.net An innovative and environmentally friendly approach to achieve this transformation is through a laccase-mediated enzymatic reaction. nih.gov

This method involves the laccase-catalyzed oxidation of catechols to form highly reactive ortho-quinones. The 5-aminopyrazole then acts as a nucleophile, attacking the ortho-quinone in a Michael-type addition. This process results in the chemoselective formation of a C-C bond at the C-4 position of the pyrazole ring. nih.govresearchgate.net A key advantage of this enzymatic route is that it proceeds under extremely mild conditions (e.g., in a buffer at room temperature) and does not require prior protection of the amino group or halogenation of the pyrazole substrate, offering a green and efficient alternative to traditional metal-catalyzed cross-coupling reactions. nih.gov While this method was demonstrated on the isomeric 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine, the principle is applicable to the 1,4-disubstituted scaffold. nih.govresearchgate.net

Oxidative Dehydrogenative Couplings Leading to Azopyrroles

The oxidative dehydrogenative coupling of pyrazol-5-amines provides a direct route to the synthesis of novel azo compounds, which are valuable in materials science and as therapeutic agents. nih.gov This transformation can be tailored to yield different products depending on the chosen oxidant and catalyst system. For instance, using tert-butyl hydroperoxide (TBHP) as the oxidant in the presence of iodine leads to a reaction that simultaneously installs a C-I bond at the 4-position and an N-N azo linkage, forming (E)-1,2-bis(4-iodo-1H-pyrazol-5-yl)diazenes. nih.govacs.org

Alternatively, a copper-catalyzed oxidative coupling process can be employed to selectively form the azo bond without iodination. nih.govacs.org Research on the closely related isomer, 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-amine, has shown that it undergoes these oxidative couplings efficiently. The resulting iodo-substituted azopyrroles are particularly useful as they can be further functionalized through subsequent reactions like Sonogashira cross-coupling with terminal alkynes. nih.govacs.org

Table 3: Oxidative Dehydrogenative Coupling of a 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-amine Data is specific to the 1,3-disubstituted pyrazole isomer, which serves as a close model for the reactivity of the 1,4-disubstituted scaffold.

| Product | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| (E)-1,2-Bis(1-(4-bromophenyl)-4-iodo-3-phenyl-1H-pyrazol-5-yl)diazene | TBHP, I2, EtOH, 80 °C | 77% | nih.govacs.org |

| (E)-1,2-Bis(1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-yl)diazene | CuI, TBHP, K2CO3, EtOH, 80 °C | 42% | acs.org |

Schiff Base Formation and Subsequent Modifications

The primary amine group at the C5 position of the this compound scaffold serves as a versatile nucleophile, readily undergoing condensation reactions with various carbonyl compounds to form Schiff bases (imines). These Schiff bases are not merely stable end-products but act as crucial intermediates for the construction of more complex, fused heterocyclic systems. The reactivity of the azomethine (-N=CH-) bond in these intermediates allows for a variety of cyclization reactions, leading to the synthesis of novel pyrazole-fused heterocycles with potential biological activities.

The typical synthesis of Schiff bases from pyrazol-5-amine derivatives involves the condensation with a variety of aromatic aldehydes. This reaction is generally carried out by refluxing the pyrazole amine and the respective aldehyde in a solvent like ethanol (B145695), often with a catalytic amount of glacial acetic acid to facilitate the dehydration process. jocpr.comekb.eg

Once formed, these pyrazole-based Schiff bases are valuable precursors for synthesizing four-membered and five-membered heterocyclic rings, such as azetidinones and thiazolidinones. researchgate.net The general synthetic strategy involves the cycloaddition reaction of the Schiff base with specific reagents.

For the synthesis of 2-azetidinones, the Schiff base intermediate is treated with chloroacetyl chloride in the presence of a base like triethylamine. researchgate.net The reaction proceeds via a [2+2] cycloaddition, where the chloroacetyl chloride reacts with the azomethine group of the Schiff base.

Alternatively, 4-thiazolidinones can be synthesized from the same Schiff base precursors through a cyclocondensation reaction with thioglycolic acid. researchgate.netijrrr.com This reaction involves the nucleophilic attack of the thiol group on the imine carbon, followed by intramolecular cyclization and dehydration to form the five-membered thiazolidinone ring.

The following tables outline the synthesis of representative Schiff bases from this compound and their subsequent conversion into azetidinone and thiazolidinone derivatives, based on established synthetic protocols for analogous pyrazole compounds. researchgate.net

Table 1: Synthesis of Schiff Base Derivatives

Table 2: Synthesis of 2-Azetidinone Derivatives from Schiff Bases

Table 3: Synthesis of 4-Thiazolidinone Derivatives from Schiff Bases

These derivatizations highlight the utility of the this compound core as a scaffold for generating a library of diverse heterocyclic compounds. The formation of Schiff bases and their subsequent cyclization into azetidinones and thiazolidinones represent key strategies in medicinal chemistry for the development of novel therapeutic agents. researchgate.netsciensage.info

Computational and Theoretical Chemistry Studies of 1 4 Bromophenyl 4 Phenyl 1h Pyrazol 5 Amine and Its Analogues

Quantum Chemical Investigations (DFT)

Density Functional Theory (DFT) has become a important method for investigating the structural and electronic properties of pyrazole (B372694) derivatives. researchgate.netnih.gov These computational studies allow for the prediction of molecular geometries, vibrational frequencies, and electronic characteristics, which are crucial for understanding the behavior of these compounds. researchgate.net

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic properties and chemical reactivity of a molecule. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govyoutube.com A smaller energy gap generally implies higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov

In pyrazole derivatives, the distribution of HOMO and LUMO orbitals often indicates potential sites for electronic transitions and charge transfer. researchgate.net For instance, in many pyrazole analogues, the HOMO is localized on the more electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. This separation of frontier orbitals is indicative of intramolecular charge transfer (ICT) characteristics, which are significant for nonlinear optical properties. researchgate.net

Computational studies on various pyrazole derivatives have shown that the HOMO-LUMO gap can be tuned by altering the substituent groups on the pyrazole core. researchgate.net This modulation of the energy gap is a critical aspect in designing molecules with specific electronic and optical properties. For example, the introduction of electron-donating or electron-withdrawing groups can significantly affect the energies of the HOMO and LUMO levels. nih.gov

Table 1: Representative HOMO-LUMO Energy Gaps for Analogous Pyrazole Derivatives

| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Pyrazole Derivative A | -5.907 | -1.449 | 4.458 nih.gov |

| Pyrazole Derivative B | -6.21 | -2.15 | 4.06 |

| Pyrazole Derivative C | -5.78 | -1.99 | 3.79 |

Note: The data in this table is illustrative and based on findings for structurally similar pyrazole compounds. The exact values for 1-(4-bromophenyl)-4-phenyl-1H-pyrazol-5-amine would require specific DFT calculations.

Reactivity Descriptors and Global Reactivity Indices

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. researchgate.net These indices, based on conceptual DFT, include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). researchgate.net

Ionization Potential (I) and Electron Affinity (A) are calculated from the HOMO and LUMO energies, respectively (I ≈ -EHOMO and A ≈ -ELUMO).

Electronegativity (χ) represents the molecule's ability to attract electrons.

Chemical Hardness (η) and Chemical Softness (S) are measures of the molecule's resistance to change in its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. researchgate.net

Electrophilicity Index (ω) quantifies the energy stabilization when the system acquires an additional electronic charge from the environment.

These descriptors are instrumental in predicting the reactive behavior of pyrazole derivatives in various chemical reactions. researchgate.netresearchgate.net For instance, a higher electrophilicity index suggests a greater capacity to act as an electrophile.

Table 2: Illustrative Global Reactivity Indices for Pyrazole Analogues

| Parameter | Formula | Representative Value |

| Ionization Potential (I) | I ≈ -EHOMO | 5.907 eV |

| Electron Affinity (A) | A ≈ -ELUMO | 1.449 eV |

| Electronegativity (χ) | χ = (I + A) / 2 | 3.678 eV |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.229 eV |

| Chemical Softness (S) | S = 1 / (2η) | 0.224 eV-1 |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | 3.033 eV |

Note: The values presented are for illustrative purposes based on a HOMO-LUMO gap of 4.458 eV and are representative of pyrazole analogues. nih.gov

Electrostatic Surface Potential (MESP) Mapping and Reactive Site Prediction

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactive sites for both electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MESP map displays regions of varying electrostatic potential, with red (negative potential) indicating electron-rich areas prone to electrophilic attack, and blue (positive potential) representing electron-deficient areas susceptible to nucleophilic attack. researchgate.net

For pyrazole derivatives, MESP analysis can identify the most likely sites for intermolecular interactions. tandfonline.com The nitrogen atoms of the pyrazole ring, due to their lone pairs of electrons, often appear as regions of negative potential, making them potential sites for protonation and coordination with electrophiles. ic.ac.uk Conversely, hydrogen atoms attached to electronegative atoms can exhibit positive potential, indicating their potential involvement in hydrogen bonding.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials have gained significant attention due to their potential applications in optoelectronics, including optical switching and data storage. researchgate.netnih.gov Pyrazole derivatives have been investigated as promising candidates for NLO materials due to their extended π-conjugated systems and the presence of donor and acceptor groups, which can lead to large molecular hyperpolarizabilities. nih.gov

Computational DFT studies are frequently employed to predict the NLO properties of these compounds, such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). researchgate.net A high value of the first-order hyperpolarizability is a key indicator of a material's potential for second-harmonic generation. Studies on various pyrazole derivatives have shown that their NLO response can be significantly influenced by the nature and position of substituents on the molecular framework. nih.govresearchgate.net For example, compounds with strong electron-donating and electron-accepting groups often exhibit enhanced NLO properties. nih.gov

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict the interaction between a small molecule (ligand) and a biological macromolecule, such as a protein or enzyme. alrasheedcol.edu.iq These methods are extensively used in drug discovery to identify potential drug candidates and to understand their mechanism of action at the molecular level. nih.gov

Ligand-Target Interaction Profiling with Biological Macromolecules

Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. amazonaws.comnih.gov Molecular docking studies are crucial in elucidating the binding modes of these compounds within the active sites of their biological targets. researchgate.net

In a typical docking simulation, the three-dimensional structure of the ligand is placed into the binding site of the target protein, and various conformations and orientations are explored to find the most stable binding mode, which is usually the one with the lowest binding energy. amazonaws.com The analysis of the docked complex can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding affinity. nih.gov

For pyrazole-based compounds, docking studies have been performed against various targets. For instance, some pyrazole derivatives have been investigated as inhibitors of enzymes like cyclooxygenase-2 (COX-2) and human topoisomerase IIβ. researchgate.netnih.gov These studies help in understanding the structure-activity relationships and in designing more potent and selective inhibitors. The binding affinity and interaction profile of this compound with specific biological targets would depend on the particular protein being investigated.

Predictive Binding Affinity Assessments

Predictive binding affinity assessments are crucial in computational drug design to estimate the strength of the interaction between a ligand, such as this compound, and a protein target. These assessments are often carried out using molecular docking simulations. While specific docking studies for this compound are not extensively detailed in publicly available literature, the broader class of 5-aminopyrazole derivatives has been the subject of such computational analyses against various biological targets. nih.gov

For instance, computational simulation studies on related 5-aminopyrazoles have been used to explore their binding mechanisms with targets like Fibroblast Growth Factor Receptor 1 (FGFR1). nih.gov These studies combine techniques such as flexible docking, molecular dynamics simulations, and binding free energy predictions to understand the intermolecular interaction patterns. nih.gov The insights gained from analogues are valuable for predicting how compounds like this compound might interact with similar protein active sites. The structural modifications on the pyrazole ring are known to influence the efficacy and potency of these analogs through diverse molecular interactions. nih.gov The addition of different functional groups can significantly alter the binding energy and hydrogen bonding patterns within the active site of a target protein. nih.gov

In Silico Pharmacokinetic and Drug-Likeness Predictions

Beyond binding affinity, the success of a potential drug molecule is heavily dependent on its pharmacokinetic properties, which determine how the substance is absorbed, distributed, metabolized, and excreted by the body. In silico tools provide a preliminary screening of these properties, helping to identify candidates with favorable drug-like characteristics early in the discovery process.

In silico ADME profiling is a critical step to weed out compounds with poor pharmacokinetic characteristics that are likely to fail in later stages of clinical trials. orientjchem.org For pyrazole derivatives, web-based tools like SwissADME are commonly utilized to predict a range of properties. orientjchem.orgmdpi.com These predictions include gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes like Cytochrome P450.

Lipinski's Rule of Five is a guideline used to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability. The rule assesses molecular properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that comply with this rule are more likely to be orally active.

The pharmacokinetic characteristics and compliance with Lipinski's Rule of Five for various pyrazole derivatives have been investigated using computational servers. europeanreview.org In many cases, these derivatives have been shown to adhere to the rule, indicating their potential as orally bioavailable drug candidates. orientjchem.org The optimization of lead compounds often involves modifying the structure to improve its Rule of Five profile without compromising its binding affinity. This process of structure-activity relationship (SAR) analysis is fundamental in medicinal chemistry. arabjchem.org For the broader class of pyrazoles, structural modifications have been shown to enrich mechanistic studies and improve pharmacological profiles. nih.gov

Below is a representative data table illustrating typical parameters evaluated for drug-likeness and ADME properties for pyrazole analogues, based on general findings in the literature.

| Property | Predicted Value Range for Analogues | Lipinski's Rule of Five Guideline |

| Molecular Weight ( g/mol ) | 300 - 400 | < 500 |

| LogP | 2.5 - 4.0 | ≤ 5 |

| Hydrogen Bond Donors | 1 - 3 | ≤ 5 |

| Hydrogen Bond Acceptors | 3 - 5 | ≤ 10 |

| GI Absorption | Low to High | High is preferred |

| BBB Permeant | No/Yes | Depends on target |

This table represents typical predicted values for pyrazole analogues and is for illustrative purposes. Specific values for this compound would require dedicated computational analysis.

Structure Activity Relationship Sar Studies of Pyrazole Derivatives Encompassing the 1 4 Bromophenyl 4 Phenyl 1h Pyrazol 5 Amine Core

Influence of Substituent Nature and Position on Biological Activity

No studies were identified that systematically varied the substituents on the 4-bromophenyl or the 4-phenyl rings of the 1-(4-bromophenyl)-4-phenyl-1H-pyrazol-5-amine core to determine the effect on a specific biological target. Such studies would typically involve synthesizing a library of analogs with different electron-donating or electron-withdrawing groups at various positions on the phenyl rings and evaluating their biological potency.

Scaffold Modifications and Pharmacophore Mapping

There is no available literature on scaffold hopping or modifications of the pyrazole (B372694) core of this compound to identify novel, structurally related compounds with improved activity. Consequently, no pharmacophore models derived from a series of active compounds based on this specific scaffold have been published. Pharmacophore mapping requires a set of active molecules to identify the essential three-dimensional arrangement of chemical features responsible for their biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

A search for QSAR studies on this compound derivatives did not yield any results. QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. The development of a robust QSAR model requires a dataset of compounds with known and varied biological activities, which is not available for this specific chemical series.

Stereochemical Considerations and Enantiomeric Activity

The core structure of this compound is achiral. While the introduction of chiral centers through substitution could lead to enantiomers with different biological activities, no studies on the synthesis, separation, and differential biological evaluation of such chiral derivatives have been reported.

Emerging Research Directions and Diverse Applications of 1 4 Bromophenyl 4 Phenyl 1h Pyrazol 5 Amine Derivatives

Development as Chemical Probes for Biological Research

Derivatives of 1-(4-bromophenyl)-4-phenyl-1H-pyrazol-5-amine are increasingly being recognized for their potential as sophisticated tools in biological research. The inherent features of the 5-aminopyrazole core make it an attractive scaffold for the design of chemical probes that can selectively interact with biological targets such as enzymes and receptors. mdpi.comnih.gov The strategic placement of the amino group, coupled with the tunable nature of the aryl substituents, allows for the fine-tuning of binding affinities and specificities.

Recent studies have highlighted the utility of 5-aminopyrazole derivatives as potent enzyme inhibitors. mdpi.com For instance, this structural motif is a key component in the development of inhibitors for protein kinases, a class of enzymes crucial in cellular signaling pathways and often implicated in diseases like cancer. nih.gov The amino group can act as a critical hydrogen bond donor, anchoring the molecule within the active site of the target enzyme. The bromophenyl and phenyl rings can be further functionalized to enhance interactions with specific pockets of the enzyme, thereby improving potency and selectivity. nih.gov

Furthermore, the pyrazole (B372694) scaffold is being explored in the creation of fluorescent probes for bioimaging. nih.gov By incorporating fluorogenic moieties, derivatives of this compound can be designed to exhibit changes in their fluorescence properties upon binding to a specific biological analyte. This "turn-on" or "turn-off" fluorescence response enables the visualization and tracking of molecules and processes within living cells, providing invaluable insights into cellular function and disease mechanisms. nih.gov The development of such probes holds significant promise for advancing our understanding of complex biological systems. nih.gov

Potential in Agrochemical Development (Pesticidal and Herbicidal Activities)

The agricultural sector is in constant need of novel and effective solutions for pest and weed control, and pyrazole-based compounds have emerged as a highly promising class of agrochemicals. nih.govnih.gov Derivatives of this compound are being investigated for their potential pesticidal and herbicidal activities, with research indicating that the specific substitution pattern of this scaffold can lead to potent biological effects. chemimpex.comresearchgate.net

The presence of a halogenated phenyl ring is a common feature in many successful pesticides, and the 4-bromophenyl group in the target molecule is thus a key contributor to its potential agrochemical applications. chemimpex.com Structure-activity relationship (SAR) studies on related pyrazole derivatives have shown that the nature and position of substituents on the aryl rings significantly influence their insecticidal and herbicidal efficacy. nih.gov For example, certain phenylpyrazole derivatives have been found to exhibit potent herbicidal activity by inhibiting protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in chlorophyll (B73375) biosynthesis in plants. researchgate.net

In the realm of insecticides, pyrazole derivatives have been shown to act on the nervous systems of insects, often by targeting specific receptors like the GABA-gated chloride channel. The 5-amino group in the this compound scaffold provides a convenient handle for further chemical modification, allowing for the synthesis of a diverse library of compounds for screening and optimization of their pesticidal properties. The continued exploration of these derivatives could lead to the development of new-generation pesticides and herbicides with improved efficacy and environmental profiles.

| Agrochemical Application | Target | Key Structural Feature Contribution |

| Herbicide | Protoporphyrinogen Oxidase (PPO) | Halogenated phenyl ring enhances binding affinity. |

| Insecticide | GABA-gated chloride channel | Pyrazole core acts as a pharmacophore. |

| Fungicide | Mitochondrial respiration | Strobilurin moieties can be incorporated. |

Applications in Materials Chemistry and Advanced Functional Materials

The unique photophysical and electronic properties of this compound derivatives make them attractive candidates for applications in materials chemistry and the development of advanced functional materials. The combination of electron-donating (amino) and electron-withdrawing (bromophenyl) groups on the pyrazole core creates a donor-acceptor system, which is a key design principle for materials with interesting optical and electronic properties. researchgate.netibm.com

Supramolecular Assembly Applications

The ability of molecules to self-assemble into well-defined, ordered structures is fundamental to the development of new materials with tailored properties. Derivatives of this compound possess several features that make them suitable for supramolecular assembly. The presence of N-H and C-H donors, as well as nitrogen and bromine atoms as potential hydrogen bond acceptors, allows for the formation of intricate intermolecular hydrogen bonding networks. nih.gov

Crystal structure analyses of related bromophenyl-pyrazole compounds have revealed the formation of extended supramolecular architectures through C-H···N and C-H···Br interactions. nih.gov These non-covalent interactions play a crucial role in directing the packing of the molecules in the solid state, which in turn influences the macroscopic properties of the material. By modifying the substituents on the phenyl rings, it is possible to control the nature and directionality of these interactions, enabling the rational design of crystalline materials with specific topologies and functionalities.

Optoelectronic Properties (e.g., Electroluminescence, Light Amplification)

The donor-acceptor nature of the this compound scaffold is particularly relevant for its potential applications in optoelectronics. researchgate.netresearchgate.net Such molecules can exhibit intramolecular charge transfer (ICT) upon photoexcitation, leading to interesting fluorescence and electroluminescence properties. Pyrazole and pyrazoline derivatives have been successfully employed as emitters in organic light-emitting diodes (OLEDs). researchgate.net The color of the emitted light can be tuned by modifying the substituents on the pyrazole core, which alters the energy levels of the frontier molecular orbitals.

Furthermore, pyrazoline-based systems have demonstrated the ability to support stimulated emission and random lasing, phenomena that are crucial for light amplification applications. researchgate.net The high fluorescence quantum yields and good film-forming properties of some pyrazole derivatives make them promising active materials for organic lasers and optical amplifiers. researchgate.net The investigation of this compound derivatives in these areas is an active field of research, with the potential to lead to new and improved optoelectronic devices.

| Property | Application | Relevant Molecular Feature |

| Electroluminescence | Organic Light-Emitting Diodes (OLEDs) | Donor-acceptor structure, high fluorescence quantum yield. |

| Light Amplification | Organic Lasers, Optical Amplifiers | Stimulated emission, good film-forming properties. |

| Supramolecular Assembly | Crystal Engineering, Functional Materials | Hydrogen bonding capabilities, intermolecular interactions. |

Role as Key Intermediates in Multi-Step Organic Syntheses

Beyond their direct applications, 5-aminopyrazoles, including this compound, are highly valuable as key intermediates in multi-step organic syntheses. mdpi.comnih.gov The presence of multiple reactive sites—the amino group, the N-H of the pyrazole ring, and the potential for functionalization of the aryl rings—makes this scaffold a versatile building block for the construction of more complex molecular architectures. nih.gov

In particular, the 5-aminopyrazole moiety is a common precursor for the synthesis of a wide range of fused heterocyclic systems. nih.govsemanticscholar.org Through reactions involving the amino group and an adjacent functional group, it is possible to construct bicyclic and polycyclic systems containing the pyrazole ring. These fused pyrazoles, such as pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyrimidines, are prevalent scaffolds in medicinal chemistry and are known to exhibit a broad spectrum of biological activities. mdpi.comnih.gov

The synthetic utility of 5-aminopyrazoles is further enhanced by their ability to participate in various modern synthetic methodologies, including multicomponent reactions and transition-metal-catalyzed cross-coupling reactions. nih.govrsc.org These efficient synthetic strategies allow for the rapid and diverse functionalization of the pyrazole core, providing access to large libraries of compounds for drug discovery and other applications. The role of this compound as a key intermediate is therefore crucial for the continued development of novel and complex chemical entities with a wide range of potential uses. rsc.orgafinitica.com

Conclusion and Future Research Perspectives on the 1 4 Bromophenyl 4 Phenyl 1h Pyrazol 5 Amine Scaffold

Summary of Current Research Landscape

The current body of research heavily underscores the significance of the pyrazole (B372694) scaffold in medicinal and agricultural chemistry. nih.gov Pyrazole-containing compounds are integral to numerous marketed drugs targeting a wide array of diseases, from cancer to neurological disorders. nih.gov The 5-aminopyrazole chemotype, in particular, has been the subject of extensive investigation due to its synthetic accessibility and its role as a versatile pharmacophore. nih.govmdpi.com Synthetic methodologies for creating 5-aminopyrazoles are well-documented, commonly involving the cyclocondensation of β-ketonitriles with hydrazines. beilstein-journals.orgnih.gov

However, despite the broad interest in the parent scaffold, specific research on 1-(4-bromophenyl)-4-phenyl-1H-pyrazol-5-amine is sparse. The existing knowledge base is largely inferential, built upon the well-characterized activities of structurally related N-aryl-5-aminopyrazoles. These related compounds are known to be key components in molecules designed to inhibit mitogen-activated protein kinases (MAPKs) and other important biological targets. researchgate.net Thus, the current landscape presents a foundational platform of general pyrazole chemistry upon which a targeted investigation of this specific scaffold can be built.

Identification of Knowledge Gaps and Underexplored Areas

The most significant knowledge gap is the lack of specific biological and physicochemical data for this compound itself. While its structural components—an N-aryl substituent, a C4-phenyl group, and a C5-amine—are common features in many active compounds, the unique combination and its resulting properties have not been systematically evaluated.

Key underexplored areas include:

Biological Activity Profile: There is a pressing need for broad-spectrum biological screening of the compound. Its potential as an inhibitor of kinases (like CDK2, p38MAPK), VEGFR-2, or as an antimicrobial or anticancer agent remains uncharacterized. mdpi.comrsc.orgrsc.org

Structure-Activity Relationship (SAR) Studies: No SAR studies have been conducted to understand how modifications to the bromophenyl or phenyl rings affect biological activity.

Physicochemical Properties: Fundamental data regarding solubility, stability, and metabolic profile are absent, which are critical for any potential therapeutic or agrochemical application. nih.gov

Material Science Applications: The potential for this scaffold in material science, for instance as a building block for polymers or as a component in organic electronics, is completely unexplored. nih.gov

The following table summarizes the primary knowledge gaps associated with this scaffold.

| Area of Research | Identified Knowledge Gap | Rationale for Exploration |

|---|---|---|

| Biological Screening | No comprehensive data on its activity against key biological targets (e.g., kinases, microbes). | The 5-aminopyrazole core is a known pharmacophore for a wide range of biological activities. nih.govmdpi.com |

| Medicinal Chemistry | Lack of Structure-Activity Relationship (SAR) data. | To understand the contribution of each structural component and guide the design of more potent and selective analogs. researchgate.net |

| Pharmacokinetics | Absence of data on ADME (Absorption, Distribution, Metabolism, Excretion) properties. | Essential for determining the compound's potential as a viable drug candidate. nih.gov |

| Material Science | Unexplored potential in applications like organic electronics or functional polymers. | Aromatic and heterocyclic structures often exhibit useful photophysical or electronic properties. nih.gov |

Future Directions in Synthetic Chemistry and Derivatization

Future synthetic work should focus on two main goals: optimizing the synthesis of the core scaffold and creating a diverse library of derivatives for SAR studies. The most versatile method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with substituted hydrazines, a route that could be optimized for this specific target. beilstein-journals.orgnih.gov

Key derivatization strategies should include:

Modification of the N1-Aryl Ring: The 4-bromo substituent on the phenyl ring is a prime site for modification. It can be replaced with other halogens (Cl, F), electron-donating groups (methoxy, methyl), or electron-withdrawing groups (nitro, trifluoromethyl) to probe electronic effects. Furthermore, the bromine atom serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce more complex aryl, heteroaryl, or alkyl groups.

Modification of the C4-Phenyl Ring: Similar substitutions can be made on the C4-phenyl ring to explore how sterics and electronics in this region influence target binding.

Functionalization of the C5-Amine: The 5-amino group is a key point for derivatization. It can be acylated, alkylated, or used as a nucleophile to construct more complex heterocyclic systems fused to the pyrazole ring, such as pyrazolo[3,4-b]pyridines or pyrazolo[1,5-a]pyrimidines. nih.gov Solid-phase synthesis techniques could be employed to efficiently generate libraries of N-substituted analogs. nih.gov

Prospects for Rational Design in Specific Biological and Material Science Applications

Rational design, leveraging computational tools, will be crucial for efficiently exploring the potential of the this compound scaffold. nih.gov

In Medicinal Chemistry: Molecular docking and deep learning approaches can be used to screen virtual libraries of derivatives against the 3D structures of known biological targets. nih.gov For instance, given the prevalence of pyrazoles as kinase inhibitors, derivatives could be modeled in the ATP-binding sites of kinases like CDK2, VEGFR-2, or p38 MAPK to predict binding affinity and guide synthetic efforts. rsc.orgrsc.org The pyrazole ring can act as a bioisostere for a phenyl ring, often improving physicochemical properties like solubility while maintaining or enhancing biological activity. nih.gov

In Agricultural Chemistry: Similar rational design principles can be applied to agrochemical targets. For example, pyrazole-carboxamides are known to be effective fungicides by inhibiting the succinate (B1194679) dehydrogenase enzyme. semanticscholar.org Derivatives of the title compound, particularly those with a functionalized C5-amine, could be designed and modeled to target this or other crucial enzymes in plant pathogens.

In Material Science: Computational chemistry can predict the electronic and photophysical properties (e.g., HOMO/LUMO energy levels, absorption/emission spectra) of novel derivatives. This would enable the rational design of molecules with specific characteristics for applications in organic light-emitting diodes (OLEDs), sensors, or as liquid crystals. nih.gov

The table below outlines potential applications and the corresponding rational design strategies.

| Application Area | Potential Target/Use | Rational Design Strategy |

|---|---|---|

| Oncology | Kinase Inhibitors (e.g., VEGFR-2, CDK2) rsc.orgrsc.org | Molecular docking into ATP-binding sites; design of derivatives to maximize hydrogen bonding and hydrophobic interactions. |

| Infectious Diseases | Bacterial or Fungal Targets | Pharmacophore modeling based on existing antimicrobial pyrazoles; virtual screening of derivative libraries. mdpi.com |

| Inflammatory Diseases | COX/LOX Inhibition frontiersin.org | Design of analogs that mimic the binding mode of known non-steroidal anti-inflammatory drugs (NSAIDs). |

| Agriculture | Fungicides, Herbicides chemimpex.com | Modeling derivatives in the active sites of key agricultural enzyme targets like succinate dehydrogenase. |

Broader Impact on Medicinal and Agricultural Chemistry Research

Systematic investigation of the this compound scaffold and its derivatives would have a significant impact beyond the specific findings. It would expand the known chemical space for N-aryl-5-aminopyrazoles, providing valuable SAR data that could inform other, unrelated research programs.

Discovering a novel biological activity for this scaffold could open up a new avenue for therapeutic or agrochemical development. For example, identifying a unique mode of action for an anticancer or antifungal derivative would provide a new tool for combating resistance to existing treatments. frontiersin.org Ultimately, the exploration of this and other under-investigated "privileged structures" is essential for the continued discovery of new chemical entities that can address unmet needs in human health and food security. nih.govfrontiersin.org

Q & A

(Basic) What are the common synthetic routes for 1-(4-bromophenyl)-4-phenyl-1H-pyrazol-5-amine?

The compound is typically synthesized via condensation reactions involving substituted hydrazines and α,β-unsaturated ketones. For example:

- Microwave-assisted synthesis : Reduces reaction time and improves yield by enabling rapid cyclization under controlled conditions .

- Solvent-free one-pot methods : Utilize barbituric acids, pyrazol-5-amine derivatives, and aldehydes to achieve high purity without solvent interference .

- Stepwise functionalization : Bromophenyl and phenyl groups are introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution to optimize regioselectivity .

(Basic) How is the structure of this compound characterized?

Structural elucidation employs:

- X-ray crystallography : Determines bond lengths, angles, and crystal packing (e.g., triclinic crystal system with specific unit cell parameters) .

- Spectroscopic techniques :

- HPLC-MS : Validates molecular weight and purity (>95%) .

(Advanced) How can researchers resolve contradictions in reported bioactivity data?

Discrepancies in pharmacological results (e.g., IC₅₀ variability) arise from:

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. CHO-K1), incubation times, or solvent carriers (DMSO vs. PBS) .

- Compound purity : Impurities from incomplete purification (e.g., residual solvents) may skew results; rigorous HPLC validation is recommended .

- Pharmacokinetic factors : Variations in metabolic stability or membrane permeability across experimental models .

Solution : Standardize protocols using guidelines like OECD 423 for toxicity assays and validate via orthogonal methods (e.g., SPR for receptor binding) .

(Advanced) What strategies optimize the compound’s solubility for in vivo studies?

- Salt formation : Use hydrochloride or mesylate salts to enhance aqueous solubility .

- Co-solvent systems : Employ PEG-400 or cyclodextrins to improve bioavailability without toxicity .

- Nanoformulations : Encapsulate in liposomes or PLGA nanoparticles to bypass solubility limitations .

Validation : Monitor solubility via dynamic light scattering (DLS) and in vivo pharmacokinetic profiling .

(Basic) What spectroscopic techniques confirm the compound’s purity?

- 1H/13C NMR : Detect residual solvents (e.g., DMSO-d6 peaks) and confirm absence of byproducts .

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 354.05) .

- Elemental analysis : Ensure C, H, N, Br content matches theoretical values (e.g., C: 54.6%, H: 3.2%) .

(Advanced) How to design analogs to improve CNS targeting?

- Lipophilicity modulation : Introduce fluorinated or methyl groups to enhance blood-brain barrier (BBB) permeability (clogP ~2–3) .

- Receptor-specific modifications : Incorporate pyridinyl or triazole moieties to target GPCRs (e.g., cannabinoid receptors) .

- In silico screening : Use molecular docking (AutoDock Vina) to predict binding affinities to CNS targets like 5-HT receptors .

(Basic) What in vitro assays assess its pharmacological potential?

- Antimicrobial activity : Broth microdilution assays against Candida albicans (MIC ≤16 µg/mL) .

- Anticancer screening : MTT assays on HeLa or MCF-7 cells (IC₅₀ ~10–50 µM) .

- Receptor binding : Radioligand displacement assays (e.g., Ki <100 nM for CB1 receptors) .

(Advanced) What mechanistic insights exist into its bioactivity?

- Apoptosis induction : Upregulation of caspase-3/7 in Jurkat cells via mitochondrial pathway activation .

- Receptor antagonism : Competitive inhibition of 5-HT2A receptors confirmed by Schild regression analysis .

- Oxidative stress modulation : Nrf2 pathway activation detected via qPCR and Western blot .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.